4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid
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Overview
Description
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an isopropyl group and a methylsulfonyl group. The boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The methylsulfonyl group can be introduced by treating the isopropyl-substituted pyrrole with methylsulfonyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyrrole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, base (e.g., NaOH), solvent (e.g., ethanol or water).
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the isopropyl and methylsulfonyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrrole ring.
1-(Methylsulfonyl)pyrrole-3-boronic Acid, pinacol ester: Similar structure but with a pinacol ester group instead of an isopropyl group.
Uniqueness
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is unique due to the combination of its boronic acid group with the pyrrole ring, isopropyl group, and methylsulfonyl group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C8H14BNO4S |
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Molecular Weight |
231.08 g/mol |
IUPAC Name |
(1-methylsulfonyl-4-propan-2-ylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C8H14BNO4S/c1-6(2)7-4-10(15(3,13)14)5-8(7)9(11)12/h4-6,11-12H,1-3H3 |
InChI Key |
XDNUTVNMHIJICX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=C1C(C)C)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
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